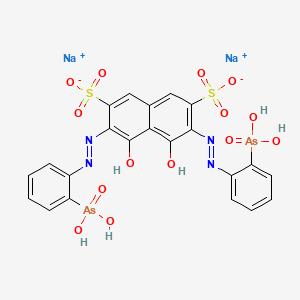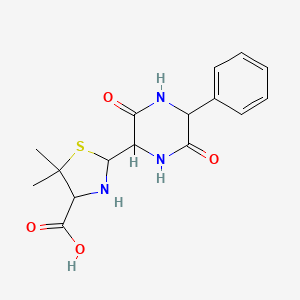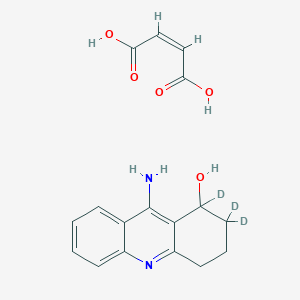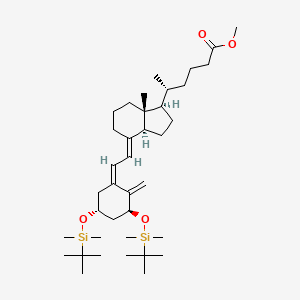
(2S,2'S,5S)-5-Hydroxy Lysinonorleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,2’S,5S)-5-Hydroxy Lysinonorleucine is a non-proteinogenic amino acid derivative It is a stereoisomer of lysinonorleucine, characterized by the presence of a hydroxyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,5S)-5-Hydroxy Lysinonorleucine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts in the hydrogenation of appropriate precursors. The reaction conditions often include the use of solvents like ethanol or methanol, and the process is carried out under controlled temperatures and pressures to achieve high yields and purity.
Industrial Production Methods
Industrial production of (2S,2’S,5S)-5-Hydroxy Lysinonorleucine may involve large-scale enantioselective synthesis using optimized catalysts and reaction conditions. The process is designed to be efficient and cost-effective, ensuring the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S,2’S,5S)-5-Hydroxy Lysinonorleucine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Various substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(2S,2’S,5S)-5-Hydroxy Lysinonorleucine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,2’S,5S)-5-Hydroxy Lysinonorleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes or signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Lysinonorleucine: A structurally similar compound without the hydroxyl group.
Hydroxyproline: Another hydroxylated amino acid derivative with different stereochemistry.
Hydroxylysine: Similar in structure but with hydroxylation at a different position.
Uniqueness
(2S,2’S,5S)-5-Hydroxy Lysinonorleucine is unique due to its specific stereochemistry and the presence of the hydroxyl group at the fifth position. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
869184-38-3 |
|---|---|
Molecular Formula |
C₁₂H₂₅N₃O₅ |
Molecular Weight |
291.34 |
Synonyms |
(5S)-N6-[(5S)-5-Amino-5-carboxypentyl]-5-hydroxy-L-lysine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)

![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)




![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1147023.png)
